molecular formula C8H11N3O3S B2736676 N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide CAS No. 920386-80-7

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2736676
CAS No.: 920386-80-7
M. Wt: 229.25
InChI Key: MCOUOBWTJHLPSP-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide is a compound that features a unique combination of a hydroxypropyl group and a thiazolyl group attached to an oxalamide backbone

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information about toxicity, flammability, environmental impact, and appropriate safety precautions .

Future Directions

This involves speculating on potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 2-hydroxypropylamine with thiazole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N1-(2-oxopropyl)-N2-(thiazol-2-yl)oxalamide.

    Reduction: Formation of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)ethylenediamine.

    Substitution: Formation of various substituted thiazolyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(thiazol-2-yl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(imidazol-2-yl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(benzothiazol-2-yl)oxalamide

Uniqueness

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxypropyl and thiazolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-5(12)4-10-6(13)7(14)11-8-9-2-3-15-8/h2-3,5,12H,4H2,1H3,(H,10,13)(H,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUOBWTJHLPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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